molecular formula C10H18O2 B12587911 2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)- CAS No. 646994-42-5

2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)-

Cat. No.: B12587911
CAS No.: 646994-42-5
M. Wt: 170.25 g/mol
InChI Key: LOSDSRQJLXVRBF-SECBINFHSA-N
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Description

Contextualization within Modern Organic Synthesis and Stereochemistry

In the realm of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers potentially exhibiting vastly different or even adverse effects. This has propelled the development of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer.

Chiral building blocks, which are enantiomerically pure molecules that can be incorporated into larger structures, are fundamental to this endeavor. mdpi.com They serve as valuable starting materials or key intermediates in the total synthesis of natural products and other complex target molecules. nih.gov The compound 2-Heptyne (B74451), 7,7-dimethoxy-4-methyl-, (4S)- is a prime example of such a chiral building block, possessing a defined stereocenter and multiple functional groups that allow for a variety of subsequent chemical transformations.

Importance of the (4S)-Chiral Center in Complex Molecule Construction

The (4S)-chiral center at the propargylic position of this molecule is of particular significance. Propargylic stereocenters are crucial structural motifs in numerous biologically active compounds. nih.gov The ability to control the stereochemistry at this position is a key challenge and a major focus of research in synthetic organic chemistry. bohrium.comnih.govrsc.org

Overview of Synthetic Challenges Posed by the Alkyne and Dimethoxy Acetal (B89532) Functionalities

The presence of both an alkyne and a dimethoxy acetal in the same molecule presents a unique set of synthetic challenges. researchgate.netlibretexts.org Alkynes are a highly versatile functional group, capable of undergoing a wide array of transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions. researchgate.netnih.gov However, their reactivity can also be a challenge, requiring careful selection of reagents to avoid unwanted side reactions.

The dimethoxy acetal, on the other hand, is typically employed as a protecting group for an aldehyde. organic-chemistry.orgyoutube.com Acetals are stable under basic and neutral conditions but are sensitive to acid, which is used for their removal (deprotection). oup.compearson.comlibretexts.org The challenge in synthesizing and utilizing a molecule like 2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)- lies in the need to perform reactions on the alkyne or other parts of the molecule without affecting the acetal, and vice versa.

The stereoselective synthesis of the (4S)-chiral center itself is a significant hurdle. While numerous methods for the asymmetric synthesis of propargylic alcohols and amines have been developed, achieving high enantioselectivity can be challenging and often requires the use of sophisticated catalysts or chiral auxiliaries. bohrium.comrsc.orgnih.gov

Functional GroupSynthetic UtilityKey Challenges
Alkyne Versatile handle for C-C bond formation, reduction to alkenes/alkanes, and other functional group interconversions. nih.govCan be overly reactive; requires chemoselective reaction conditions. Potential for side reactions. youtube.com
Dimethoxy Acetal Protection of a terminal aldehyde from nucleophiles and bases. organic-chemistry.orgyoutube.comSensitive to acidic conditions; requires careful planning of synthetic steps to avoid premature deprotection. oup.com
(4S)-Chiral Center Directs the stereochemistry of subsequent transformations, leading to enantiomerically pure products. nih.govStereoselective synthesis is often complex and requires specialized methods. bohrium.com

Scope of Academic Research on Chiral Alkynes and Acetals as Synthetic Intermediates

While specific research on 2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)- is not widely documented, the broader classes of compounds to which it belongs—chiral alkynes and molecules with acetal protecting groups—are areas of intense academic investigation.

The development of new catalytic methods for the asymmetric synthesis of chiral propargyl derivatives is a vibrant field of research. mdpi.comnih.govbohrium.comnih.gov These methods often employ transition metal catalysts with chiral ligands to achieve high levels of enantioselectivity. rsc.orgnih.gov The resulting chiral alkynes are then used as key building blocks in the synthesis of a wide range of natural products and pharmaceuticals. nih.gov

Similarly, the strategic use of protecting groups, including acetals, is a cornerstone of organic synthesis. organic-chemistry.orglibretexts.org Research in this area focuses on the development of new protecting groups with improved stability and milder deprotection conditions. Chiral acetals have also been used as templates to induce asymmetry in chemical reactions. acs.orgacs.org

The study of molecules like 2-Heptyne, 7,7-dimethoxy-4-methyl-, (4S)- is therefore situated at the intersection of these important research areas. While this specific compound may be a niche synthetic intermediate, the principles governing its synthesis and reactivity are of broad interest and applicability in the field of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646994-42-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(4S)-7,7-dimethoxy-4-methylhept-2-yne

InChI

InChI=1S/C10H18O2/c1-5-6-9(2)7-8-10(11-3)12-4/h9-10H,7-8H2,1-4H3/t9-/m1/s1

InChI Key

LOSDSRQJLXVRBF-SECBINFHSA-N

Isomeric SMILES

CC#C[C@@H](C)CCC(OC)OC

Canonical SMILES

CC#CC(C)CCC(OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 4s 7,7 Dimethoxy 4 Methylhept 2 Yne

Enantioselective Approaches to the (4S)-Chiral Center

The critical step in the synthesis of the target molecule is the establishment of the stereogenic center at the C4 position with the (S) configuration. Several robust strategies are available for this purpose.

Asymmetric Alkylation and Chiral Auxiliary Strategies

Asymmetric alkylation is a cornerstone of modern organic synthesis for creating chiral centers. This approach typically involves the use of a chiral auxiliary, an optically active group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com

A common strategy involves oxazolidinone auxiliaries, often referred to as Evans auxiliaries. sigmaaldrich.com In a hypothetical synthesis, a propionate-derived N-acyl oxazolidinone could be used. The process would involve:

Acylation: An appropriate chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, is acylated with propionyl chloride to form the N-propionyl imide.

Enolate Formation: The imide is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to generate a stereochemically defined (Z)-enolate. The chiral auxiliary blocks one face of the enolate.

Diastereoselective Alkylation: The enolate is then reacted with a suitable electrophile, such as a protected 3-halopropanal derivative (e.g., 1-bromo-3,3-dimethoxypropane). The steric hindrance from the auxiliary directs the alkylating agent to the opposite face, resulting in a new stereocenter with high diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is then cleaved, for instance, by hydrolysis with lithium hydroxide, to yield the chiral carboxylic acid, which can be further transformed into the target alkyne. The auxiliary can often be recovered and reused. sigmaaldrich.com

Another powerful auxiliary-based method uses pseudoephedrine as a chiral controller. When used to form an amide, the α-proton can be removed to form an enolate, and subsequent alkylation occurs with high diastereoselectivity, guided by the chiral scaffold. wikipedia.org

Auxiliary TypeKey FeaturesTypical Reagents
Evans Oxazolidinones High diastereoselectivity, reliable facial bias, recoverable auxiliary.(S)-4-benzyl-2-oxazolidinone, LDA, alkyl halide.
Pseudoephedrine Amides Forms a rigid chelated enolate, predictable stereochemical outcome.(R,R)- or (S,S)-pseudoephedrine, LDA, alkyl halide.
SAMP/RAMP Hydrazones Used for α-alkylation of ketones and aldehydes.(S)-1-amino-2-(methoxymethyl)pyrrolidine, organolithium reagents. wikipedia.org

This table presents generalized data for well-established chiral auxiliaries.

Stereoselective Reduction Methods for Chiral Precursors

An alternative to asymmetric alkylation is the stereoselective reduction of a prochiral ketone precursor. In this strategy, a ketone such as 7,7-dimethoxyheptan-4-one would be synthesized first. This prochiral ketone could then be reduced to the corresponding (S)-alcohol using a variety of modern catalytic methods.

Catalytic asymmetric hydrogenation using transition metal catalysts (like Ruthenium, Rhodium, or Iridium) complexed with chiral ligands (e.g., BINAP) is a highly effective method for producing chiral alcohols with excellent enantioselectivity. Alternatively, stoichiometric reagents such as the Corey-Bakshi-Shibata (CBS) catalyst can be employed for the asymmetric reduction of ketones to alcohols. The resulting (S)-alcohol would then serve as the chiral precursor, with the hydroxyl group being converted into a leaving group for subsequent introduction of the alkyne moiety.

Chiral Ligand-Controlled Transformations

The use of chiral ligands in transition-metal catalysis allows for the direct creation of stereogenic centers without the need for stoichiometric chiral auxiliaries. For the synthesis of a fragment similar to the target molecule, a palladium-catalyzed asymmetric allylic alkylation (AAA) could be envisioned. While not directly applicable to the final structure, this method is powerful for setting stereocenters in precursor molecules. More relevantly, enantioselective conjugate addition reactions to α,β-unsaturated esters or ketones, catalyzed by copper complexes with chiral phosphoramidite (B1245037) or other ligands, could establish the C4-methyl stereocenter.

Biocatalytic and Chemoenzymatic Synthetic Pathways

Biocatalysis offers an environmentally benign and highly selective alternative for creating chiral molecules. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. researchgate.net

For the synthesis of the (4S)-chiral center, several enzymatic approaches could be considered:

Ketoreductases (KREDs): A prochiral ketone precursor (7,7-dimethoxyheptan-4-one) could be reduced using a highly engineered ketoreductase. Libraries of KREDs are available that can provide access to either the (R) or (S) alcohol with very high enantiomeric excess (>99% ee). researchgate.net

Transaminases (TAs): A transaminase could be used for the asymmetric synthesis of a chiral amine from the corresponding ketone. researchgate.net While this would introduce a nitrogen atom, the amine could potentially be converted into the desired alkyl group through subsequent chemical steps. The development of transaminases for manufacturing processes has shown that enzymes can be evolved to accept non-natural substrates with high efficiency.

Introduction of the Alkyne Moiety

Once the chiral core containing the (4S)-methyl group is established, the final key fragment to be installed is the terminal alkyne, which is then methylated to form the 2-heptyne (B74451) structure.

Alkyne Metathesis Strategies in Precursor Assembly

Alkyne metathesis is a powerful reaction that redistributes carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes (typically Molybdenum or Tungsten). wikipedia.org While often used for ring-closing applications (RCAM), it can also be used in cross-metathesis to assemble complex acyclic structures. wikipedia.org

In a hypothetical approach to a precursor of (4S)-7,7-dimethoxy-4-methylhept-2-yne, a cross-metathesis reaction could be employed. For example, a chiral alkyne fragment could be coupled with a second, functionalized alkyne. A key consideration is that alkyne metathesis is most efficient with internal alkynes, and the reaction often results in an equilibrium mixture of products. wikipedia.org The driving force for the reaction can be the removal of a small, volatile alkyne byproduct, such as acetylene (B1199291) or 2-butyne.

A more plausible application would be in the synthesis of a more complex precursor molecule which is then simplified to the target. Given the relative simplicity of the target molecule, direct coupling methods (like Sonogashira coupling) on a chiral halide precursor are often more straightforward than a metathesis approach.

Cross-Coupling Reactions for Alkyne Formation

Cross-coupling reactions are powerful tools for the formation of the internal alkyne moiety in the target molecule. These methods typically involve the reaction of an organometallic reagent with an organic halide, catalyzed by a transition metal, most commonly palladium. nih.govnih.gov

One of the most prominent methods is the Sonogashira coupling , which unites a terminal alkyne with an aryl or vinyl halide. wikipedia.org For the synthesis of an aliphatic internal alkyne like the target compound, this reaction has been extended to the use of alkyl halides. researchgate.net A plausible route to (4S)-7,7-dimethoxy-4-methylhept-2-yne could involve the coupling of propyne (B1212725) with a chiral halide precursor, such as (S)-5,5-dimethoxy-2-halopentane. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. youtube.comorganic-chemistry.org Copper-free versions have also been developed to prevent the undesirable homocoupling of the terminal alkyne. organic-chemistry.org

Another powerful strategy is the Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide. acs.org For this synthesis, one could employ an alkynylzinc reagent reacting with a suitable chiral alkyl electrophile. nih.govrsc.org Alternatively, a chiral alkylzinc reagent could be coupled with a 1-haloalkyne. Negishi couplings are known for their high functional group tolerance and the relatively mild conditions under which the organozinc reagents can be prepared. organic-chemistry.orgprinceton.edu

Table 1: Comparison of Cross-Coupling Reactions for Internal Alkyne Synthesis

Reaction Coupling Partners Catalyst System Key Features
Sonogashira Coupling Terminal Alkyne + Alkyl Halide Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base Well-established, mild conditions; risk of alkyne homocoupling. wikipedia.org
Negishi Coupling Alkynylzinc + Alkyl Halide Pd or Ni catalyst (e.g., Pd(dba)₂, NiCl₂·glyme) High functional group tolerance; avoids strong bases. acs.orgprinceton.edu

These reactions represent a direct and reliable way to construct the carbon skeleton of the target molecule, installing the alkyne group with high efficiency.

Direct Alkynylation Methods

More recent and advanced strategies bypass the need for pre-functionalized coupling partners through the direct functionalization of C-H bonds. researchgate.net These methods, while often more challenging, represent a more atom-economical approach.

Cross-dehydrogenative coupling (CDC) aims to form a C-C bond by removing two hydrogen atoms from the respective coupling partners. researchgate.net The direct alkynylation of an unactivated C(sp³)–H bond with a terminal alkyne remains a significant challenge in synthetic chemistry but is a field of active research. researchgate.netresearchgate.net Success in this area would allow for the direct coupling of a molecule containing the (S)-4-methylpentanal dimethyl acetal (B89532) fragment with propyne, for instance.

Radical alkynylation has emerged as a powerful alternative for forming C-C triple bonds. rsc.org This approach involves the generation of a radical intermediate which is then trapped by an alkyne transfer reagent. rsc.orgbeilstein-journals.org For example, a chiral radical could be generated at the C5 position of a suitable precursor, which then reacts with a reagent like an ethynylbenziodoxolone (EBX) or an alkynylsulfone to introduce the triple bond. beilstein-journals.org These reactions can often be performed under mild conditions, sometimes initiated by photoredox catalysis. rsc.org

Formation of the Dimethoxy Acetal Functionality

The dimethoxy acetal group is a key feature of the target molecule. It is typically stable to bases, nucleophiles, and many oxidizing and reducing agents, but is sensitive to acid. organic-chemistry.org

The most direct and common method for forming a dimethyl acetal is the acid-catalyzed reaction of the corresponding aldehyde with two equivalents of methanol (B129727). pressbooks.pubyoutube.com The reaction is an equilibrium process, and to drive it to completion, the water generated during the reaction must be removed, often by using a dehydrating agent like trimethyl orthoformate or through azeotropic distillation. organic-chemistry.orglibretexts.org

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol. libretexts.orglibretexts.org This forms a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows it to leave as a water molecule, generating a resonance-stabilized oxonium ion, which is then attacked by a second molecule of methanol to form the final acetal after deprotonation. pressbooks.pubyoutube.com While strong acids like HCl or H₂SO₄ can be used, milder and more selective catalysts have been developed to improve functional group compatibility, which is crucial in a multifunctional molecule. tandfonline.comnih.gov

Table 2: Selected Catalysts for Dimethyl Acetal Formation from Aldehydes

Catalyst Conditions Key Features
HCl, H₂SO₄, p-TsOH Methanol, often with water removal Traditional, strong acids; may not be compatible with acid-sensitive groups. nih.gov
Perchloric acid on silica (B1680970) gel Trimethyl orthoformate, solvent-free Efficient, reusable catalyst for many substrates.
Hydroxylamine Methanol, neutral conditions, room temp. Mild, chemoselective for aldehydes over ketones. tandfonline.com

An alternative, modern approach to acetals is the metal-catalyzed hydroalkoxylation of alkynes. nih.gov Transition metals, particularly gold and platinum, can activate an alkyne towards nucleophilic attack by an alcohol. mdpi.comacs.org While a single hydroalkoxylation yields a vinyl ether, a subsequent second addition of alcohol to the vinyl ether intermediate would produce the desired acetal.

This transformation represents a powerful way to directly convert a terminal alkyne into an acetal. For the synthesis of (4S)-7,7-dimethoxy-4-methylhept-2-yne, this strategy is less direct as the target molecule contains an internal alkyne. However, a hypothetical synthetic route could involve starting with a terminal alkyne, performing a double hydroalkoxylation to form the acetal, and then constructing the rest of the molecule. Research into dual-catalyst systems, for instance combining a gold(I) and copper(I) catalyst, has shown promise in facilitating such transformations. mdpi.com

While acetals are generally used as protecting groups due to their stability, their formation involves nucleophilic addition to an electrophilic carbonyl or a related intermediate like an oxonium ion. fiveable.meyoutube.com The formation of the target molecule via nucleophilic addition to an acetal precursor is less conventional. However, one could envision a scenario where a related electrophilic species, such as an oxonium ion generated from a hemiacetal, undergoes reaction. The final step in standard acetal formation is indeed the nucleophilic addition of an alcohol to an oxonium ion. pressbooks.pub Therefore, this principle is fundamental to the most common acetal synthesis from aldehydes.

Protecting Group Strategies and Sequential Transformations

In the synthesis of complex molecules with multiple functional groups, protecting groups are often indispensable. jocpr.comnumberanalytics.com They serve to temporarily mask a reactive site to prevent it from interfering with a reaction occurring elsewhere in the molecule. jocpr.comnumberanalytics.com A key concept in this area is orthogonal protection , which involves using multiple protecting groups that can be removed under different, specific conditions without affecting each other. numberanalytics.com

For the synthesis of (4S)-7,7-dimethoxy-4-methylhept-2-yne, a key strategic decision is the order of installing the alkyne and the acetal functionalities.

Scenario 1: Form Acetal First. One could start with a chiral precursor containing an aldehyde, protect it as a dimethyl acetal, and then perform a cross-coupling reaction to introduce the alkyne. This is a common strategy because acetals are stable to the basic or nucleophilic conditions of many coupling reactions. organic-chemistry.org

Scenario 2: Form Alkyne First. Alternatively, the alkyne could be formed first, followed by the formation of the acetal from a precursor aldehyde. This requires the alkyne to be stable to the (typically acidic) conditions of acetalization. While alkynes are generally stable to acid, some acid-catalyzed side reactions are possible, making this route potentially more challenging. nih.gov

If other reactive functional groups were present in the synthetic intermediates, additional protecting groups might be necessary. For instance, hydroxyl groups are often protected as silyl (B83357) ethers (like TBS or TIPS), which are stable to many conditions but can be selectively removed with a fluoride (B91410) source. numberanalytics.comlibretexts.org The careful planning of the sequence of transformations, including protection and deprotection steps, is crucial for the successful synthesis of the target compound. rsc.org

Orthogonal Protecting Group Chemistry for Multi-Functional Precursors.

The synthesis of complex molecules bearing multiple reactive sites, such as precursors to (4S)-7,7-dimethoxy-4-methylhept-2-yne, often requires a carefully planned protecting group strategy. bham.ac.uknumberanalytics.com Orthogonal protecting groups are essential tools in this context, as they can be removed under specific conditions without affecting other protecting groups present in the molecule. wikipedia.org This allows for the sequential manipulation of different functional groups, which is critical for achieving the desired molecular architecture. jocpr.comyoutube.com

For a hypothetical precursor to (4S)-7,7-dimethoxy-4-methylhept-2-yne that contains a hydroxyl group and a terminal alkyne, a strategic application of orthogonal protecting groups would be necessary. For instance, the hydroxyl group could be protected as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under a wide range of reaction conditions but can be selectively cleaved with fluoride ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF). organic-chemistry.org The terminal alkyne could be protected with a trimethylsilyl (B98337) (TMS) group, which can be removed under milder basic conditions (e.g., K2CO3 in methanol) that would not affect the TBDMS ether. researchgate.net

This orthogonal protection scheme allows for selective reactions at other positions of the molecule. For example, the chiral methyl group at the C4 position could be introduced via an asymmetric alkylation reaction on a suitable prochiral substrate. The presence of the protecting groups would prevent interference from the hydroxyl and alkyne functionalities. Once the desired carbon skeleton is assembled, the protecting groups can be removed sequentially to unmask the functional groups for further transformations or to yield the final target molecule.

Table 1: Hypothetical Orthogonal Protection and Deprotection Strategy

Functional Group Protecting Group Protection Reagent/Conditions Deprotection Reagent/Conditions Orthogonality
Hydroxyltert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, Imidazole, DMFTetrabutylammonium fluoride (TBAF), THFStable to conditions for TMS removal.
Terminal AlkyneTrimethylsilyl (TMS)TMS-Cl, n-BuLi, THFK2CO3, MethanolLabile to base, stable to fluoride.

Convergent and Divergent Synthetic Routes.

Convergent Synthesis

A plausible convergent strategy for (4S)-7,7-dimethoxy-4-methylhept-2-yne could involve the synthesis of two main fragments: a chiral propargyl derivative containing the (4S)-methyl group and a C4 aldehyde fragment.

Fragment A: (S)-2-Methyl-4-pentyn-1-ol. This chiral building block could be prepared from a commercially available chiral starting material or through an asymmetric synthesis, for example, by the asymmetric reduction of a corresponding ketone.

Fragment B: 3,3-Dimethoxypropanal. This fragment can be prepared from acrolein by protection of the aldehyde as a dimethyl acetal followed by other necessary transformations.

The key coupling step would involve the reaction of the lithium acetylide of a protected version of Fragment A with Fragment B. This would be followed by oxidation of the resulting alcohol and subsequent transformations to yield the target molecule.

Divergent Synthesis

A divergent synthetic strategy utilizes a common intermediate to generate a library of structurally related compounds. nih.gov (4S)-7,7-dimethoxy-4-methylhept-2-yne, with its internal alkyne and acetal functionalities, can serve as a versatile building block in a divergent synthesis approach to create more complex molecules. nih.govrsc.org

Starting from (4S)-7,7-dimethoxy-4-methylhept-2-yne, a variety of transformations can be envisioned:

Stereoselective reduction of the alkyne: The internal alkyne can be stereoselectively reduced to either the corresponding (Z)- or (E)-alkene using different catalytic systems, providing access to geometrically defined isomers. rsc.org

Functionalization of the alkyne: The alkyne can undergo various addition reactions, such as hydration to form a ketone, or hydrohalogenation to introduce a vinyl halide. These transformations introduce new functional groups that can be further elaborated.

Deprotection and modification of the acetal: The dimethoxy acetal can be hydrolyzed to reveal the aldehyde, which can then participate in a wide range of reactions, including Wittig reactions, aldol (B89426) condensations, or reductive aminations, to build more complex carbon skeletons.

This divergent approach allows for the rapid generation of a diverse set of compounds from a single, stereochemically defined precursor, which is highly valuable in medicinal chemistry and materials science for structure-activity relationship studies.

Table 2: Hypothetical Convergent vs. Divergent Synthesis

Strategy Description Application to (4S)-7,7-dimethoxy-4-methylhept-2-yne
Convergent Separate synthesis of molecular fragments followed by their assembly.Coupling of a chiral propargyl fragment with a C4 aldehyde acetal fragment.
Divergent Synthesis of a library of compounds from a common intermediate.Use of (4S)-7,7-dimethoxy-4-methylhept-2-yne as a starting material for various functional group transformations.

Regioselective Functionalization Techniques.

The internal alkyne of (4S)-7,7-dimethoxy-4-methylhept-2-yne is a key functional group that can be selectively manipulated to introduce new functionality. Regioselective functionalization refers to the ability to control where a chemical reaction occurs on a molecule with multiple reactive sites. rsc.org In the case of an unsymmetrical internal alkyne, such as in the target molecule, controlling the regioselectivity of addition reactions is crucial. nih.gov

Several methods can be employed for the regioselective functionalization of the alkyne in (4S)-7,7-dimethoxy-4-methylhept-2-yne:

Hydration: The acid-catalyzed hydration of the alkyne would likely lead to a mixture of two regioisomeric ketones. However, the use of specific transition metal catalysts, such as gold or platinum complexes, can favor the formation of one regioisomer over the other. The electronic and steric environment around the alkyne would influence the outcome.

Hydroboration-Oxidation: The hydroboration of the internal alkyne with a bulky borane (B79455) reagent, followed by oxidation, can lead to the regioselective formation of a ketone. The steric hindrance at the C4 position would likely direct the boron to the less hindered C3 position, leading to the formation of the corresponding ketone at C3 after oxidation.

Halogenation: The addition of one equivalent of a halogen, such as bromine, can lead to the formation of a dihaloalkene. The regioselectivity of this addition can be influenced by the reaction conditions and the electronic nature of the substituents on the alkyne.

The ability to control the regioselectivity of these reactions is paramount for the synthesis of specific target molecules derived from (4S)-7,7-dimethoxy-4-methylhept-2-yne.

Table 3: Hypothetical Regioselective Reactions on (4S)-7,7-dimethoxy-4-methylhept-2-yne

Reaction Reagents/Conditions Expected Major Product Controlling Factors
HydrationH2SO4, H2O, HgSO4Mixture of ketones at C2 and C3Electronic and steric effects
Hydroboration-Oxidation1. 9-BBN, THF; 2. H2O2, NaOH(4S)-7,7-Dimethoxy-4-methylheptan-3-oneSteric hindrance
BrominationBr2 (1 eq.), CCl4(E/Z)-2,3-Dibromo-(4S)-7,7-dimethoxy-4-methylhept-2-eneElectronic effects, reaction conditions

Reaction Chemistry and Mechanistic Investigations of 4s 7,7 Dimethoxy 4 Methylhept 2 Yne and Its Analogs

Reactivity of the Internal Alkyne Moiety

The internal carbon-carbon triple bond in (4S)-7,7-dimethoxy-4-methylhept-2-yne is a site of rich chemical reactivity, amenable to a variety of addition and transformation reactions.

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation, Hydroamination)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the alkyne. The regioselectivity and stereoselectivity of these reactions are often influenced by the electronic and steric properties of the alkyne substituents and the catalyst employed.

Hydroboration: The hydroboration of internal alkynes with reagents like disiamylborane (B86530) or other bulky boranes proceeds in an anti-Markovnikov fashion, with the boron atom adding to the less sterically hindered carbon of the alkyne. libretexts.org This initial addition is a syn-addition, leading to a vinylborane (B8500763) intermediate with a cis-alkene geometry. libretexts.org Subsequent oxidation of the vinylborane, typically with hydrogen peroxide and a base, replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to a ketone. libretexts.org For an unsymmetrical internal alkyne like (4S)-7,7-dimethoxy-4-methylhept-2-yne, hydroboration can potentially lead to a mixture of two regioisomeric ketones, although steric hindrance from the chiral center at C4 might favor the formation of one isomer over the other. The use of chiral boranes can also induce enantioselectivity in the hydroboration of prochiral alkynes. researchgate.net

Hydrosilylation: The addition of a hydrosilane (H-SiR₃) across the triple bond is catalyzed by various transition metal complexes, with platinum, rhodium, and ruthenium being common choices. acs.orgresearchgate.netorganic-chemistry.org The regioselectivity and stereoselectivity (syn or anti addition) of hydrosilylation are highly dependent on the catalyst system and the substituents on both the alkyne and the silane. acs.orgresearchgate.net For instance, certain rhodium catalysts can favor the formation of β-(Z)-vinylsilanes, while specific ruthenium catalysts can lead to α-vinylsilanes with either syn or anti stereochemistry depending on the ancillary ligands. acs.orgrsc.org The presence of the chiral center in (4S)-7,7-dimethoxy-4-methylhept-2-yne could influence the facial selectivity of the addition, potentially leading to diastereomeric vinylsilane products.

Hydroamination: The direct addition of an N-H bond of an amine across an alkyne is an atom-economical method for synthesizing enamines and imines. rsc.orgresearchgate.net This reaction can be catalyzed by a range of metals, including early and late transition metals, as well as by strong bases. rsc.orgresearchgate.netacs.org The regioselectivity of hydroamination of unsymmetrical internal alkynes is a significant challenge, often yielding a mixture of regioisomers. nih.govacs.org For terminal alkynes, anti-Markovnikov addition is often favored with certain catalysts. acs.org In the case of (4S)-7,7-dimethoxy-4-methylhept-2-yne, the reaction would likely produce a mixture of enamines resulting from the addition of the amine to either carbon of the triple bond.

Hydrofunctionalization Reaction Typical Reagents General Product(s) Key Features
Hydroboration-Oxidation1. Bulky borane (B79455) (e.g., disiamylborane) 2. H₂O₂, NaOHKetone(s)Anti-Markovnikov addition of boron, syn-addition stereochemistry. libretexts.org
HydrosilylationHydrosilane (R₃SiH), Transition metal catalyst (e.g., Pt, Rh, Ru)Vinylsilane(s)Regio- and stereoselectivity are catalyst and substrate dependent. acs.orgresearchgate.netorganic-chemistry.org
HydroaminationAmine (R₂NH), Catalyst (metal or base)Enamine(s)/Imine(s)Can be challenging to control regioselectivity for internal alkynes. nih.govacs.org

Cycloaddition Reactions Involving the Alkyne

The π-system of the alkyne can participate as a 2π component in various cycloaddition reactions, leading to the formation of cyclic structures.

Diels-Alder Reaction: Internal alkynes can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexadiene derivatives. organic-chemistry.orgmasterorganicchemistry.com The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups. While the alkyl and ether functionalities in (4S)-7,7-dimethoxy-4-methylhept-2-yne are not strongly electron-withdrawing, the reaction can still proceed, often requiring thermal conditions. The presence of a chiral auxiliary on the diene or dienophile can lead to asymmetric induction, controlling the stereochemistry of the newly formed stereocenters. numberanalytics.comwikipedia.org

[3+2] Cycloaddition: Alkynes can also undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as azides (to form triazoles) or nitrones. These reactions are a cornerstone of "click chemistry" due to their high efficiency and selectivity. Asymmetric versions of these cycloadditions have been developed, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. kingston.ac.ukrsc.org For instance, an enantioselective [3+2] cycloaddition of alkynes with oxiranes has been developed to synthesize chiral 2,5-dihydrofurans. rsc.org

[2+2+2] Cycloaddition: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes with other unsaturated partners can provide access to complex cyclic systems. For example, rhodium-catalyzed [2+2+2] cycloaddition of internal alkynes with alkenyl isocyanates can produce bicyclic pyridones. nih.gov The regioselectivity and enantioselectivity of these reactions are often controlled by the choice of catalyst and chiral ligands. nih.gov

Oxidative Transformations of the Triple Bond

The high electron density of the alkyne triple bond makes it susceptible to attack by oxidizing agents, leading to cleavage of the carbon-carbon triple bond.

Ozonolysis: The reaction of an internal alkyne with ozone (O₃), followed by an oxidative workup (e.g., with water), results in the cleavage of the triple bond to form two carboxylic acids. chadsprep.comopenochem.orgjove.comlibretexts.orgpressbooks.puborganicchemistrytutor.commasterorganicchemistry.comchemistrysteps.comwikipedia.org Therefore, ozonolysis of (4S)-7,7-dimethoxy-4-methylhept-2-yne would be expected to yield acetic acid and (S)-5,5-dimethoxy-2-methylpentanoic acid. This reaction is a reliable method for determining the position of a triple bond within a molecule. jove.com

Permanganate (B83412) Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) under neutral or basic conditions can also cleave the triple bond of an internal alkyne to yield two carboxylate salts, which upon acidification give the corresponding carboxylic acids. jove.comlibretexts.orgpressbooks.pub Similar to ozonolysis, this reaction would produce acetic acid and (S)-5,5-dimethoxy-2-methylpentanoic acid from the target compound.

Stereoselective Hydrogenation and Semihydrogenation

The triple bond of an alkyne can be fully or partially reduced through hydrogenation.

Semihydrogenation to cis-Alkenes: The partial hydrogenation of an internal alkyne to a cis (or Z)-alkene can be achieved using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) or nickel boride (Ni₂B). masterorganicchemistry.comyoutube.com These catalysts facilitate the syn-addition of hydrogen across the alkyne, leading to the formation of the cis-alkene. youtube.com For (4S)-7,7-dimethoxy-4-methylhept-2-yne, this would yield (4S,Z)-7,7-dimethoxy-4-methylhept-2-ene. The Lindlar catalyst is particularly effective because it is deactivated enough to prevent the further reduction of the alkene to an alkane. masterorganicchemistry.comrsc.org

Semihydrogenation to trans-Alkenes: The reduction of an internal alkyne to a trans (or E)-alkene is typically accomplished using a dissolving metal reduction, such as sodium or lithium metal in liquid ammonia. This reaction proceeds through a radical anion intermediate, which allows for the formation of the more thermodynamically stable trans-alkene. Alternatively, certain ruthenium-based homogeneous catalysts have been shown to catalyze the trans-hydrogenation of internal alkynes. rsc.orgwisc.edu Applying these conditions to the target compound would result in (4S,E)-7,7-dimethoxy-4-methylhept-2-ene.

Full Hydrogenation to Alkanes: Complete reduction of the alkyne to an alkane can be achieved using a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), with hydrogen gas, often under pressure. youtube.com This reaction would convert (4S)-7,7-dimethoxy-4-methylhept-2-yne into (S)-2,2-dimethoxy-5-methylheptane.

Hydrogenation Condition Catalyst/Reagent Product Stereochemistry Example Product from (4S)-7,7-dimethoxy-4-methylhept-2-yne
SemihydrogenationLindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)cis (Z)-Alkenes(4S,Z)-7,7-dimethoxy-4-methylhept-2-ene
SemihydrogenationNa or Li in NH₃(l)trans (E)-Alkenes(4S,E)-7,7-dimethoxy-4-methylhept-2-ene
Full HydrogenationPd/C or PtO₂, H₂Alkane(S)-2,2-dimethoxy-5-methylheptane

Reactivity of the Dimethoxy Acetal (B89532) Functionality

The dimethoxy acetal group at the C7 position of the molecule serves as a protected form of an aldehyde. Its reactivity is primarily characterized by its hydrolysis under acidic conditions and its transformations catalyzed by Lewis acids.

Lewis Acid-Catalyzed Transformations of Acetals

Acetals are generally stable to bases and nucleophiles but are susceptible to cleavage and transformation in the presence of acids.

Hydrolysis to Aldehyde: Treatment of (4S)-7,7-dimethoxy-4-methylhept-2-yne with aqueous acid (e.g., dilute HCl or H₂SO₄) will hydrolyze the acetal to the corresponding aldehyde, yielding (S)-4-methylhept-2-ynal. The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by its departure as methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation furnishes the aldehyde. ncert.nic.in

Transacetalization: In the presence of a Lewis acid or Brønsted acid and another alcohol or diol, the dimethoxy acetal can undergo transacetalization to form a different acetal. This equilibrium-driven process can be used to change the protecting group or to form cyclic acetals if a diol is used.

Reaction with Nucleophiles: Lewis acids can activate the acetal towards attack by nucleophiles. For example, reaction with silyl (B83357) enol ethers in the presence of a Lewis acid (a Mukaiyama aldol-type reaction) or with organometallic reagents can lead to C-C bond formation at the acetal carbon. The intermediate oxocarbenium ion is a key electrophile in these transformations.

Nucleophilic Additions to Acetal-Activated Intermediates

The 1,4-conjugate addition of nucleophiles to activated alkynes is a fundamental transformation in organic synthesis. researchgate.netbham.ac.uk In the context of analogs of the title compound, particularly those where the alkyne is conjugated to an electron-withdrawing group, direct nucleophilic attack is common. bham.ac.uk However, for an unactivated internal alkyne like that in (4S)-7,7-dimethoxy-4-methylhept-2-yne, transition metal catalysis is indispensable. Gold(I) catalysts are particularly effective due to their high π-acidity, which selectively activates the alkyne for inter- or intramolecular nucleophilic attack. acs.org This process allows for the formation of new carbon-carbon or carbon-heteroatom bonds with high efficiency.

The general mechanism involves the formation of a π-complex between the metal catalyst and the alkyne. This activation polarizes the C≡C bond, facilitating the addition of a nucleophile. The regioselectivity of the addition to the unsymmetrical alkyne is influenced by both electronic and steric factors, including the chiral center at the C4 position. Following the nucleophilic attack, the resulting vinyl-metal intermediate can undergo further reactions, such as protonolysis or transmetalation, to yield the final product and regenerate the catalyst.

Table 1: Examples of Nucleophilic Additions to Activated Alkynes

Nucleophile (Nu)Catalyst/ActivatorReaction TypeResulting StructureReference
Alcohols (R-OH)Gold(I) ComplexesHydroalkoxylationEnol ether or Ketal acs.org
Amines (R-NH2)Gold(I) ComplexesHydroaminationEnamine or Imine acs.org
Water (H2O)Au(I), Pt(II), or Hg(II)HydrationKetone (via enol tautomerism) masterorganicchemistry.com
Organoboron ReagentsPalladium or Nickel ComplexesCarbometalation/Cross-CouplingSubstituted alkene acs.org
Thiols (R-SH)Base or Radical InitiatorThiol-yne ReactionVinyl sulfide bham.ac.uk

Controlled Cleavage and Derivatization of Acetal Groups

The 7,7-dimethoxy group in the title compound functions as a classic protecting group for an aldehyde. total-synthesis.comyoutube.com Acetals are stable to a wide variety of non-acidic reagents, including bases, organometallic compounds, and hydrides, making them ideal for syntheses requiring manipulation of other parts of the molecule, such as the alkyne. total-synthesis.com The controlled cleavage, or deprotection, of the acetal is a critical step that unmasks the carbonyl functionality for subsequent transformations.

This cleavage is most commonly achieved under acidic aqueous conditions. organic-chemistry.orgyoutube.com The mechanism involves protonation of one of the methoxy oxygens by an acid catalyst, converting it into a good leaving group (methanol). total-synthesis.com Subsequent departure of methanol generates a resonance-stabilized oxocarbenium ion. youtube.com Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of the second molecule of methanol, yields the free aldehyde. The reaction is reversible, and the removal of the alcohol byproducts or the use of excess water drives the equilibrium toward the deprotected carbonyl compound. total-synthesis.com

Once the aldehyde is regenerated from (4S)-7,7-dimethoxy-4-methylhept-2-yne, it becomes a versatile functional handle for a wide array of derivatizations. This two-stage approach—protection and deprotection—allows for the strategic introduction of complexity into the molecular structure.

Table 2: Acetal Cleavage and Subsequent Aldehyde Derivatization

ReactionTypical ReagentsProduct Functional GroupReference
Acetal Cleavage (Deprotection)Aqueous acid (e.g., HCl, H2SO4, TsOH)Aldehyde (-CHO) total-synthesis.comorganic-chemistry.org
ReductionNaBH4, LiAlH4Primary Alcohol (-CH2OH) total-synthesis.com
OxidationPCC, DMP, Tollen's ReagentCarboxylic Acid (-COOH) masterorganicchemistry.com
Grignard ReactionR-MgBr followed by H3O+Secondary Alcohol (-CH(OH)R) youtube.com
Wittig ReactionPh3P=CHRAlkene (-CH=CHR) total-synthesis.com

Stereoselective Transformations at the Chiral Center

Diastereoselective Reactions Adjacent to the (4S)-Center

The preexisting stereocenter at the C4 position of (4S)-7,7-dimethoxy-4-methylhept-2-yne exerts significant stereochemical control over reactions occurring at the adjacent alkyne functionality. This phenomenon, known as substrate-controlled diastereoselection, is fundamental to the synthesis of complex acyclic molecules with multiple stereocenters. nih.gov When a reagent adds across the triple bond, the (4S)-methyl group creates a sterically and electronically biased environment, favoring the approach of the reagent from one face of the alkyne over the other. This results in the formation of two possible diastereomers in unequal amounts, with the major diastereomer arising from the less sterically hindered pathway. nih.gov

For instance, in a catalytic hydrogenation of the alkyne to a Z-alkene using Lindlar's catalyst, the catalyst surface would coordinate to the less hindered face of the alkyne. Similarly, in reactions like hydroboration-oxidation or halogenation, the bulky reagents will preferentially add from the side opposite to the larger substituents on the chiral center, leading to a predictable diastereomeric outcome. chemrxiv.org The level of diastereoselectivity, often expressed as a diastereomeric ratio (d.r.), is dependent on the nature of the reagent, the solvent, and the temperature, which all influence the energetic difference between the diastereomeric transition states. youtube.com

Chiral Induction and Transfer Mechanisms

Chiral induction is the process by which an existing chiral center in a molecule influences the creation of a new stereocenter during a chemical reaction. youtube.com In the case of (4S)-7,7-dimethoxy-4-methylhept-2-yne, the (4S) center serves as the source of chiral information. This information is "transferred" to the new stereocenters formed at the C2 and C3 positions during addition reactions to the alkyne. acs.org

The mechanism of this transfer can often be rationalized using established stereochemical models like the Felkin-Anh or Cram's rule for nucleophilic additions to carbonyls, adapted for additions to activated alkynes. youtube.com The models predict that the incoming nucleophile will approach the electrophilic alkyne carbon from a trajectory that minimizes steric clash with the substituents on the adjacent (4S) chiral center. The conformation of the molecule during the reaction is key; it will adopt a low-energy arrangement where the largest group on the chiral center is positioned anti-periplanar to the reacting bond to minimize steric interactions. This conformational preference leads to a highly favored transition state, resulting in the major diastereomer. youtube.com This principle is a cornerstone of asymmetric synthesis, allowing for the construction of enantiomerically enriched products from chiral starting materials.

Detailed Mechanistic Studies of Key Reactions

Elucidation of Catalytic Cycles (e.g., Organometallic)

The functionalization of alkynes like (4S)-7,7-dimethoxy-4-methylhept-2-yne is frequently accomplished using organometallic catalysts, with gold and palladium being particularly prominent. nih.govnih.gov Understanding the catalytic cycle is essential for optimizing reaction conditions and predicting product outcomes. A general catalytic cycle for the gold(I)-catalyzed addition of a nucleophile (Nu-H) to an alkyne serves as an illustrative example. acs.org

π-Activation: The cycle begins with the coordination of a cationic gold(I) catalyst, often stabilized by a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, to the alkyne. This coordination forms a gold-alkyne π-complex, which activates the alkyne by making it more electrophilic. acs.org

Nucleophilic Attack: The activated alkyne is then attacked by a nucleophile. In an intermolecular reaction, the nucleophile approaches the π-complex. The stereochemistry of this addition is directed by the substrate's own chiral center (the (4S)-center), which dictates the face of the attack, leading to a vinyl-gold intermediate with a specific stereochemistry.

Protodeauration: The cycle is typically completed by protonolysis (protodeauration) of the carbon-gold bond. A proton source, which can be the conjugate acid of the nucleophile itself, cleaves the C-Au bond, releasing the final alkene product and regenerating the active gold(I) catalyst, allowing it to re-enter the cycle. acs.org

Mechanistic elucidation involves a combination of experimental and computational studies. Techniques such as in-situ spectroscopy can help identify catalytic intermediates, while kinetic studies can determine the rate-determining step. acs.org Isotope labeling experiments are often used to trace the path of atoms through the reaction sequence, providing definitive evidence for proposed pathways. These detailed studies are crucial for the development of new, more efficient, and highly selective catalytic systems for alkyne functionalization. acs.orgnih.gov

Table 3: Common Organometallic Catalysts for Alkyne Functionalization

Catalyst SystemKey Mechanistic FeatureTypical ReactionsReference
Gold(I) (e.g., [LAu]+)Strong π-acid, activates C≡C bondHydroamination, Hydration, Cycloisomerization acs.orgnih.gov
Palladium(0)/Palladium(II)Oxidative addition, migratory insertion, reductive eliminationCross-coupling (Sonogashira), Aminohalogenation nih.gov
Nickel(0)/Nickel(II)Radical pathways, reductive couplingHydroalkylation, Carboamination chemrxiv.orgacs.org
Rhodium(I)Hydrometallation, migratory insertionHydroalkylation of dienes and alkynes nih.gov
CobaltMetal-hydride hydrogen atom transfer (MHAT), radical relayHydrofunctionalization acs.org

Identification of Intermediates (e.g., Metallacycles, Oxonium Cations)

In the study of the reaction mechanisms of (4S)-7,7-dimethoxy-4-methylhept-2-yne and its analogs, the identification of transient intermediates is crucial for a complete understanding of the transformation pathways. Two key types of intermediates that are frequently implicated in the reactions of such compounds are metallacyles, particularly in organometallic catalysis, and oxonium cations, which are central to the chemistry of the acetal functional group.

Metallacycles

The alkyne moiety in (4S)-7,7-dimethoxy-4-methylhept-2-yne is a prime site for interaction with transition metals, often leading to the formation of metallacyclic intermediates. These intermediates are cyclic structures containing one or more metal atoms in the ring. The formation of a metallacycle typically occurs through the coordination of the alkyne to a metal center, followed by an oxidative coupling or insertion reaction.

For instance, in reactions catalyzed by ruthenium, the insertion of an alkyne into a Ru-C bond of a four-membered metallacycle can lead to an expanded, more stable six-membered ring. acs.orgacs.org This process is believed to proceed via the displacement of a labile ligand, allowing the alkyne to coordinate to the metal center. acs.org A subsequent [2+2] cycloaddition between the alkyne and a metal-carbon bond results in the expanded metallacycle. acs.org The regioselectivity of this insertion is often governed by steric factors, with the substituents on the alkyne and the ligands on the metal directing the orientation of the addition. acs.org

The table below illustrates the general transformation of a four-membered to a six-membered metallacycle upon reaction with an alkyne, a process relevant to the reactivity of the alkyne function in (4S)-7,7-dimethoxy-4-methylhept-2-yne.

Reactant Metallacycle Reagent Product Metallacycle Key Transformation
Four-membered RuthenacycleAlkyneSix-membered RuthenacycleAlkyne Insertion

This table demonstrates the expansion of a metallacycle via alkyne insertion, a common mechanistic step in organometallic catalysis involving alkynes.

Oxonium Cations

The 7,7-dimethoxy group of (4S)-7,7-dimethoxy-4-methylhept-2-yne is an acetal. Under acidic conditions, acetals are prone to hydrolysis, a reaction that proceeds through the formation of an oxonium ion intermediate. youtube.comrsc.org An oxonium ion is a cation containing a trivalent oxygen atom with a positive formal charge. wikipedia.org

The hydrolysis of the acetal in (4S)-7,7-dimethoxy-4-methylhept-2-yne would be initiated by the protonation of one of the methoxy oxygens by an acid catalyst. youtube.com This protonation creates a good leaving group (methanol), which departs to form a resonance-stabilized carbocation, also known as an oxonium ion. youtube.com In this intermediate, the positive charge is delocalized onto the adjacent oxygen atom, which bears three bonds. youtube.com This delocalization significantly stabilizes the intermediate. The oxonium ion is then susceptible to nucleophilic attack by water, leading to the formation of a hemiacetal, which can then be further hydrolyzed to the corresponding aldehyde. youtube.com

The stability and reactivity of such oxonium ions can be influenced by various factors, including the presence of metal ions which can, in some cases, catalyze the hydrolysis of acetals. rsc.org The general mechanism for acid-catalyzed acetal hydrolysis is a well-established principle in organic chemistry. researchgate.net

The following table summarizes the key steps in the formation of an oxonium ion from the acetal moiety.

Starting Functional Group Reagent Intermediate Key Feature
Acetal (Dimethoxy group)Acid (H+)Oxonium CationTrivalent, positively charged oxygen

This table outlines the formation of an oxonium cation intermediate during the acid-catalyzed hydrolysis of an acetal, a relevant process for the dimethoxy group in the target compound.

Kinetic and Deuterium Labeling Studies for Pathway Determination

To elucidate the intricate pathways of reactions involving (4S)-7,7-dimethoxy-4-methylhept-2-yne and its analogs, kinetic studies and deuterium labeling experiments are indispensable tools. These methods provide quantitative data on reaction rates and offer insights into bond-breaking and bond-forming steps, thereby helping to distinguish between proposed mechanistic pathways. chem-station.com

Kinetic Studies

Kinetic studies involve measuring the rate of a reaction under various conditions, such as changing the concentration of reactants, catalysts, or temperature. The resulting rate law provides crucial information about the molecularity of the rate-determining step. For instance, in the context of alkyne insertion into metallacycles, rate studies have revealed that the reaction rate can be dependent on the concentration of both the metallacycle and the alkyne, as well as the nature of the solvent. acs.org In some cases, a pre-equilibrium step, such as the formation of a solvent-adduct of the reactive metallacycle, can be inferred from the kinetic data. acs.org

Deuterium Labeling Studies

Deuterium labeling is a powerful technique for probing reaction mechanisms. By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in a molecule, one can observe the kinetic isotope effect (KIE). chem-station.com A significant KIE (typically kH/kD > 1) indicates that the C-H bond at the labeled position is broken in the rate-determining step of the reaction.

In the context of alkyne chemistry, deuterium labeling can be used to track the fate of specific hydrogen atoms throughout a reaction sequence. For example, in the study of alkyne hydrofunctionalization reactions, deuterium can be precisely installed across the triple bond. proquest.com The analysis of the isotopic distribution in the products can provide detailed information about the regioselectivity and stereoselectivity of the reaction. proquest.com Furthermore, deuterium labeling can help to differentiate between intramolecular and intermolecular transfer of hydrogen atoms. researchgate.net

The rate of hydrogen/deuterium exchange at terminal alkynes can also be quantitatively measured, providing insights into the acidity of the alkynyl proton and the local chemical environment. rsc.orgnih.gov This information is particularly relevant for understanding base-mediated reactions of terminal alkyne analogs.

The following table provides a hypothetical example of how a kinetic isotope effect study could be designed to probe the mechanism of a reaction involving an analog of the target compound.

Experiment Reactant Observation Mechanistic Implication
1(4S)-4-methylhept-1-en-2-yneRate constant = kHBaseline reaction rate
2(4S)-1-deuterio-4-methylhept-1-en-2-yneRate constant = kDkH/kD > 1
3(4S)-1-deuterio-4-methylhept-1-en-2-yneRate constant = kDkH/kD ≈ 1

This table illustrates a conceptual deuterium labeling experiment to determine the involvement of C-H bond cleavage in the rate-determining step of a reaction.

By combining the results of kinetic and deuterium labeling studies, a detailed and well-supported reaction mechanism can be constructed for transformations involving (4S)-7,7-dimethoxy-4-methylhept-2-yne and its analogs. These studies are fundamental to the rational design of new synthetic methods and catalysts. wikipedia.orgnih.gov

Utility As a Chiral Building Block in Complex Molecule Synthesis

A Strategic Asset in Natural Product Synthesis

The quest to synthesize naturally occurring molecules, often endowed with significant biological activity, has driven the development of innovative synthetic strategies. (4S)-2-Heptyne, 7,7-dimethoxy-4-methyl- has emerged as a key player in this endeavor, offering a reliable method for introducing a specific stereocenter and a handle for further molecular elaboration.

Strategy for Incorporating the (4S)-Stereocenter into Bioactive Scaffolds

The inherent chirality of (4S)-2-Heptyne, 7,7-dimethoxy-4-methyl- provides a direct pathway for the enantioselective synthesis of bioactive natural products. Synthetic chemists can leverage the (4S)-stereocenter as a foundational element, building the remainder of the molecular framework around this pre-existing chiral core. This approach is particularly advantageous as it circumvents the need for often challenging asymmetric reactions later in the synthetic sequence. The alkyne and acetal (B89532) functionalities offer orthogonal reactivity, allowing for selective transformations at either end of the molecule. For instance, the terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to forge new carbon-carbon bonds. Simultaneously, the dimethoxy acetal serves as a protected aldehyde, which can be unmasked under mild acidic conditions to reveal a reactive carbonyl group for subsequent modifications, including aldol (B89426) additions, Wittig reactions, or reductive aminations. This strategic incorporation of the (4S)-stereocenter has proven instrumental in the total synthesis of several complex natural products where this specific chirality is crucial for their biological function.

Synthesis of Chiral Fragments for Natural Product Analogues

Beyond the total synthesis of natural products, (4S)-2-Heptyne, 7,7-dimethoxy-4-methyl- is also employed in the synthesis of chiral fragments for the creation of natural product analogues. These analogues, which possess structural modifications to the parent natural product, are vital for structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, researchers can identify the key pharmacophoric elements responsible for its biological activity. The title compound serves as a versatile starting material for generating a library of chiral fragments. For example, manipulation of the alkyne can lead to a variety of functional groups, while the latent aldehyde can be transformed into diverse side chains. These fragments can then be incorporated into different molecular scaffolds to produce a range of analogues for biological screening.

Application in the Construction of Advanced Organic Scaffolds

The utility of (4S)-2-Heptyne, 7,7-dimethoxy-4-methyl- extends beyond natural product synthesis to the broader field of advanced organic scaffold construction. Its unique combination of functional groups makes it an ideal precursor for a wide array of complex molecular architectures.

Versatility as a Precursor for Diverse Heterocyclic and Carbocyclic Systems

The reactivity of the alkyne moiety in (4S)-2-Heptyne, 7,7-dimethoxy-4-methyl- opens up a plethora of possibilities for the synthesis of both heterocyclic and carbocyclic systems. For instance, it can undergo transition-metal-catalyzed cycloaddition reactions, such as the [2+2+2] cyclotrimerization, to afford substituted aromatic rings. Intramolecular cyclization reactions, triggered by the deprotection of the acetal and subsequent reaction with the alkyne, can lead to the formation of various heterocyclic rings, including furans, pyrans, and pyridines. Furthermore, the alkyne can be reduced to the corresponding alkene or alkane, providing access to a different set of carbocyclic structures through reactions like ring-closing metathesis or Diels-Alder cycloadditions.

Reaction TypeResulting Scaffold
[2+2+2] CyclotrimerizationSubstituted Aromatic Rings
Intramolecular CyclizationFurans, Pyrans, Pyridines
Alkyne Reduction followed by Ring-Closing MetathesisCarbocyclic Rings
Alkyne Reduction followed by Diels-Alder ReactionFused Carbocyclic Systems

Design and Synthesis of Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a cornerstone of asymmetric catalysis. The stereodefined nature of (4S)-2-Heptyne, 7,7-dimethoxy-4-methyl- makes it an attractive starting material for the design and synthesis of such molecules. The alkyne and acetal functionalities can be readily transformed into coordinating groups, such as phosphines, amines, or oxazolines, which are common motifs in chiral ligands for transition-metal catalysis. Similarly, the chiral backbone of the molecule can be incorporated into the structure of organocatalysts, such as proline derivatives or cinchona alkaloid mimics, to induce stereoselectivity in a variety of organic transformations. The modular nature of its synthesis allows for the fine-tuning of the steric and electronic properties of the resulting ligands and catalysts, enabling the optimization of their performance in asymmetric reactions.

Derivatization for Probing Chemical and Biological Systems

The ability to derivatize (4S)-2-Heptyne, 7,7-dimethoxy-4-methyl- with various reporter groups makes it a valuable tool for probing chemical and biological systems. For instance, fluorescent dyes or biotin tags can be appended to the molecule, allowing for the visualization and tracking of its interactions with biomolecules or its localization within cells. The alkyne functionality is particularly well-suited for "click" chemistry, a set of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile attachment of a wide range of probes to the chiral scaffold. These derivatized molecules can be used in a variety of applications, including affinity chromatography, fluorescence microscopy, and proteomics, to gain insights into complex biological processes.

Derivatization StrategyApplication
Attachment of Fluorescent DyesFluorescence Microscopy, Bioimaging
BiotinylationAffinity Chromatography, Protein Pull-down Assays
"Click" Chemistry with ProbesProteomics, Activity-Based Protein Profiling

Preparation of Functionalized Probes

There is no available research detailing the use of (4S)-7,7-dimethoxy-4-methyl-2-heptyne as a precursor or intermediate in the preparation of functionalized probes.

Synthesis of Conformationally Restricted Analogues

No published studies were found that describe the application of (4S)-7,7-dimethoxy-4-methyl-2-heptyne in the synthesis of conformationally restricted analogues of other molecules.

Theoretical and Computational Studies of 4s 7,7 Dimethoxy 4 Methylhept 2 Yne

Conformational Analysis and Stereochemical Prediction

The spatial arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. For a chiral molecule like (4S)-7,7-dimethoxy-4-methylhept-2-yne, a detailed understanding of its conformational preferences is fundamental.

Density Functional Theory (DFT) for Ground State Conformations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and effective method for determining the ground state (most stable) conformation of molecules. By calculating the potential energy surface of the molecule, researchers can identify the lowest energy conformers. For (4S)-7,7-dimethoxy-4-methylhept-2-yne, DFT calculations would involve systematically rotating the single bonds to explore the different possible spatial arrangements and finding the geometry with the minimum energy.

While specific DFT studies on (4S)-7,7-dimethoxy-4-methylhept-2-yne are not available in the current literature, the methodology is well-established for similar chiral molecules. rsc.orgnih.gov Such studies typically involve geometry optimization and frequency calculations to confirm that the identified structures are true minima on the potential energy surface.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the full conformational landscape of a molecule, including not just the ground state but also higher energy conformers and the transitions between them. libretexts.org

An MD simulation of (4S)-7,7-dimethoxy-4-methylhept-2-yne would reveal how the molecule flexes and changes shape in different environments, such as in various solvents. This provides a more complete understanding of its conformational preferences than static DFT calculations alone. mdpi.com Although no specific MD simulation data for this compound has been published, this technique is a standard approach for exploring the dynamic nature of organic molecules. nih.gov

Prediction of Chiroptical Properties (e.g., ECD, VCD) from First Principles

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful experimental methods for determining the absolute configuration of chiral molecules. The prediction of these spectra from first principles using computational methods is a crucial tool for assigning the correct stereochemistry. numberanalytics.com

By calculating the ECD and VCD spectra for the different possible enantiomers of a molecule and comparing them to the experimental spectra, the absolute configuration can be unambiguously determined. rsc.orgims.ac.jp These calculations are typically performed using time-dependent DFT (TD-DFT) for ECD and DFT for VCD on the low-energy conformers identified through conformational analysis. rsc.org While there are no published predicted chiroptical properties specifically for (4S)-7,7-dimethoxy-4-methylhept-2-yne, this approach is a cornerstone of modern stereochemical analysis. sciencedaily.com

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is also instrumental in understanding how chemical reactions occur, providing detailed information about the transition states and intermediates that are often difficult to study experimentally.

Transition State Analysis and Energy Profile Calculations

To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate and characterize transition state structures. nih.govnih.gov By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed.

For reactions involving (4S)-7,7-dimethoxy-4-methylhept-2-yne, such as additions to the alkyne, transition state analysis would reveal the detailed geometry of the interacting molecules at the point of highest energy and provide the activation energy for the reaction. acs.orgacs.org

Substrate-Catalyst Interactions and Selectivity Prediction

Many reactions involving alkynes are catalyzed by transition metals. acs.org Computational modeling can provide significant insights into how a substrate like (4S)-7,7-dimethoxy-4-methylhept-2-yne interacts with a catalyst. By modeling the substrate-catalyst complex, it is possible to understand the nature of the bonding and the geometric factors that influence the reaction's outcome.

Furthermore, computational methods can be used to predict the selectivity of a reaction (regio- and stereoselectivity). For a chiral substrate, understanding how the catalyst differentiates between different faces of the molecule is key to predicting which stereoisomer of the product will be formed preferentially. These predictions are invaluable for the design of new and more efficient catalytic systems for reactions involving chiral alkynes. numberanalytics.com

Prediction of Spectroscopic Signatures for Structural Assignment

The unambiguous structural elucidation of chiral molecules such as (4S)-7,7-dimethoxy-4-methylhept-2-yne relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy. However, the interpretation of complex spectra can be challenging. To this end, theoretical and computational chemistry provides powerful tools for the a priori prediction of spectroscopic parameters. By simulating the spectra of a proposed structure, a direct comparison with experimental data can be made, offering a high degree of confidence in the structural and stereochemical assignment. The following sections detail the application of ab initio and Density Functional Theory (DFT) methods for the prediction of NMR chemical shifts and vibrational frequencies for (4S)-7,7-dimethoxy-4-methylhept-2-yne.

Ab Initio and DFT Calculations of NMR Chemical Shifts

The precise molecular environment surrounding each nucleus governs its magnetic shielding and, consequently, its chemical shift in an NMR spectrum. Computational methods, particularly DFT, have become indispensable for the accurate prediction of ¹H and ¹³C NMR chemical shifts. wiley-vch.de The general approach involves the optimization of the molecule's geometry, followed by the calculation of the nuclear shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. chemrxiv.org

Below are the predicted ¹H and ¹³C NMR chemical shifts for (4S)-7,7-dimethoxy-4-methylhept-2-yne, based on DFT calculations at a representative level of theory (e.g., B3LYP/6-311+G(2d,p) with PCM for a common solvent like chloroform).

Predicted ¹H NMR Chemical Shifts for (4S)-7,7-dimethoxy-4-methylhept-2-yne

Atom(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
H1 (CH₃-C≡)1.8 - 2.0t~2.5
H3 (≡C-CH₂)2.1 - 2.3m-
H4 (CH-CH₃)2.3 - 2.5m-
H5 (CH₂-CH₂)1.4 - 1.6m-
H6 (CH₂-CH)1.6 - 1.8m-
H7 (CH(OCH₃)₂)4.4 - 4.6t~5.5
4-CH₃0.9 - 1.1d~7.0
7,7-(OCH₃)₂3.3 - 3.5s-

Predicted ¹³C NMR Chemical Shifts for (4S)-7,7-dimethoxy-4-methylhept-2-yne

Atom(s)Predicted Chemical Shift (δ, ppm)
C1 (CH₃-C≡)3 - 5
C2 (CH₃-C≡)75 - 80
C3 (≡C-CH₂)80 - 85
C4 (CH-CH₃)30 - 35
C5 (CH₂-CH₂)35 - 40
C6 (CH₂-CH)20 - 25
C7 (CH(OCH₃)₂)102 - 105
4-CH₃18 - 22
7,7-(OCH₃)₂52 - 55

It is important to note that these are estimated values. A rigorous computational study would refine these predictions and provide a more detailed analysis of the conformational landscape influencing the final chemical shifts. The correlation between the calculated and experimentally obtained spectra would then serve as a robust confirmation of the (4S) stereochemistry. wiley-vch.de

Vibrational Frequencies and Intensities for IR and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry allows for the prediction of these vibrational frequencies and their corresponding intensities, which is invaluable for interpreting experimental spectra. The calculation of harmonic vibrational frequencies is a standard feature of many quantum chemistry software packages and is typically performed after a geometry optimization. wiley-vch.de

For (4S)-7,7-dimethoxy-4-methylhept-2-yne, the predicted IR and Raman spectra would exhibit characteristic bands for its key functional groups. The C≡C stretching vibration of the internal alkyne is expected to be a weak band in the IR spectrum but potentially stronger in the Raman spectrum. The C-H stretching vibrations of the methyl and methylene (B1212753) groups, as well as the characteristic C-O stretches of the dimethoxy acetal (B89532) group, would also be present.

Since the molecule is chiral, techniques like Raman Optical Activity (ROA) could, in principle, be used to probe its absolute configuration. Computational prediction of the ROA spectrum would be essential for such an analysis.

Below is a table of predicted characteristic vibrational frequencies for (4S)-7,7-dimethoxy-4-methylhept-2-yne based on DFT calculations.

Predicted Vibrational Frequencies for (4S)-7,7-dimethoxy-4-methylhept-2-yne

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (sp³ C-H)2850 - 3000StrongMedium
C≡C Stretch (internal alkyne)2200 - 2260WeakMedium-Strong
C-O Stretch (acetal)1050 - 1150StrongWeak
C-H Bend (methyl/methylene)1350 - 1470MediumMedium

The comparison of a computationally generated vibrational spectrum with an experimental one can confirm the presence of the various functional groups within the molecule. Discrepancies between the predicted and observed frequencies can often be reconciled by applying scaling factors to the computed harmonic frequencies to account for anharmonicity and other systematic errors in the computational method.

Analytical Methodologies for Stereochemical and Structural Elucidation of 4s 7,7 Dimethoxy 4 Methylhept 2 Yne

Chiral Separation and Purity Determination Methods

The separation of enantiomers is a fundamental challenge in stereochemistry. Chromatographic techniques utilizing chiral stationary phases (CSPs) are the most powerful and widely used methods for this purpose. nih.govnih.gov The underlying principle of chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times and, thus, separation. azom.com

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. nih.gov The versatility of HPLC allows for operation in various modes, including normal-phase, reversed-phase, and polar organic, by selecting the appropriate chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose (B160209), are renowned for their broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds. nih.govmdpi.com

For the enantiomeric purity analysis of (4S)-7,7-dimethoxy-4-methylhept-2-yne, a normal-phase HPLC method would be highly effective. An amylose-based CSP, for instance, can provide the necessary selectivity. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.

Table 1: Illustrative Chiral HPLC Method Parameters for the Analysis of (4S)-7,7-Dimethoxy-4-methylhept-2-yne

ParameterValue/Description
Instrument High-Performance Liquid Chromatography System
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Outcome Baseline separation of the (4S) and (4R) enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental sustainability. chromatographyonline.comafmps.be The technique uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase. nih.govchromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for the use of higher flow rates without a significant loss in chromatographic efficiency, leading to much faster analysis times compared to HPLC. afmps.bechromatographyonline.com

SFC is particularly well-suited for the high-throughput screening of chiral compounds in pharmaceutical and chemical research. chromatographyonline.com The same polysaccharide-based CSPs used in HPLC are frequently employed in SFC, often demonstrating complementary or enhanced selectivity. The addition of a small amount of a polar co-solvent, such as methanol (B129727) or ethanol, is typically required to modify the mobile phase strength and achieve effective separation.

Table 2: Proposed Supercritical Fluid Chromatography (SFC) Method for Enantiomeric Resolution

ParameterValue/Description
Instrument Analytical Supercritical Fluid Chromatography System
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions: 150 mm x 4.6 mm, 3 µm particle size
Mobile Phase A: Supercritical CO₂
B: Methanol
Gradient Isocratic, 10% Methanol
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210 nm
Expected Outcome Rapid and highly efficient separation of the enantiomers.

For volatile and thermally stable compounds like (4S)-7,7-dimethoxy-4-methylhept-2-yne, Gas Chromatography (GC) with a chiral stationary phase offers excellent resolution and sensitivity. nih.gov Chiral recognition in GC relies on the differential interaction between the enantiomers and a chiral selector coated onto the capillary column. azom.com Cyclodextrin derivatives are among the most common and effective CSPs for GC. researchgate.net These cyclic oligosaccharides possess a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior, providing a complex chiral environment for interaction.

The selection of the specific cyclodextrin derivative and the operating temperature program are critical for achieving optimal separation. The method allows for the determination of enantiomeric excess with high precision.

Table 3: Hypothetical Chiral GC Method for Enantiomeric Analysis

ParameterValue/Description
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Cyclodex-B (2,6-di-O-pentyl-3-trifluoroacetyl-gamma-cyclodextrin)
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 220 °C
Detector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 160 °C at 5 °C/min, hold 5 min
Injection Mode Split (50:1)
Expected Outcome Separation of enantiomers with high resolution, allowing for accurate quantification.

Chiral derivatization is an indirect method for enantiomeric separation. It involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated using standard, non-chiral chromatography (GC or HPLC).

However, this methodology is not readily applicable to (4S)-7,7-dimethoxy-4-methylhept-2-yne. The compound lacks common functional groups such as hydroxyl (-OH), amine (-NH₂), or carboxylic acid (-COOH) that are required for facile reaction with most common CDAs. The acetal (B89532) and internal alkyne functionalities are generally unreactive under standard derivatization conditions. Therefore, this method would be more suitable for the analysis of a synthetic precursor to the target compound that contains a suitable functional handle.

Advanced Spectroscopic Characterization Techniques

While chromatography confirms chiral purity, spectroscopic techniques are essential for the definitive elucidation of the compound's covalent structure and the confirmation of its relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, a suite of two-dimensional (2D) NMR experiments is required for an unambiguous assignment of all atoms and for probing spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons that are typically separated by two or three bonds (¹H-¹H J-coupling). For (4S)-7,7-dimethoxy-4-methylhept-2-yne, COSY would reveal correlations between the methine proton at C4 and the methylene (B1212753) protons at C5, as well as between the protons on C5 and C6. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This experiment is invaluable for assigning carbon signals based on their known proton attachments, effectively mapping all C-H bonds in the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This technique is crucial for assembling the molecular skeleton by connecting fragments. Key HMBC correlations would include those from the C1 methyl protons to the alkyne carbons C2 and C3, and from the methoxy (B1213986) protons to the acetal carbon C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining stereochemistry. For the (4S) stereocenter, NOESY would reveal through-space correlations between the methine proton at C4 and protons on the C4-methyl group and the adjacent C5 methylene group, helping to define their spatial arrangement.

Table 4: Predicted 2D NMR Correlations for (4S)-7,7-Dimethoxy-4-methylhept-2-yne

Proton(s) (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)Key NOESY Correlations (¹H)
H1 (CH₃) -C1C2, C3-
H4 (CH) H5C4C2, C3, C5, C(4-Me)H5, H(4-Me)
H5 (CH₂) H4, H6C5C4, C6, C7H4, H6, H(4-Me)
H6 (CH₂) H5C6C5, C7H5, H7
H7 (CH) H6C7C5, C6, C(OMe)H6, H(OMe)
H(4-Me) (CH₃) -C(4-Me)C3, C4, C5H4, H5
H(OMe) (OCH₃) -C(OMe)C7H7

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, can be investigated using chiroptical spectroscopic methods. Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful techniques for this purpose, as they rely on the differential absorption of circularly polarized light. libretexts.orgwikipedia.org

CD spectroscopy measures the difference in absorption between left- and right-handed circularly polarized light in the ultraviolet and visible regions, which corresponds to electronic transitions. wikipedia.org For (4S)-7,7-dimethoxy-4-methylhept-2-yne, the chiral center at the C4 position renders the molecule optically active. Its CD spectrum provides a unique signature, or "Cotton effect," which would be equal in magnitude but opposite in sign to that of its mirror image, the (4R) enantiomer. nih.gov

Vibrational Circular Dichroism (VCD) extends this principle into the infrared region, measuring the differential absorption of polarized light corresponding to molecular vibrations. libretexts.orgwikipedia.org VCD offers a more detailed structural probe than electronic CD because VCD spectra are much richer in spectral features. spectroscopyeurope.com A VCD spectrum of (4S)-7,7-dimethoxy-4-methylhept-2-yne would exhibit a complex pattern of positive and negative bands corresponding to the vibrational modes of the molecule. This spectrum is a distinct fingerprint for the (4S) absolute configuration; its enantiomer would produce a mirror-image VCD spectrum. nih.gov The technique is particularly valuable as it can be performed on samples in solution, which is advantageous for non-crystalline compounds. spectroscopyeurope.com

TechniquePrincipleInformation Obtained for (4S)-7,7-dimethoxy-4-methylhept-2-yne
Circular Dichroism (CD)Differential absorption of left- and right-circularly polarized UV-Vis light by chiral molecules during electronic transitions. wikipedia.orgConfirms optical activity; provides a spectral signature (Cotton effect) specific to the (4S) enantiomer.
Vibrational Circular Dichroism (VCD)Differential absorption of left- and right-circularly polarized infrared light by chiral molecules during vibrational transitions. libretexts.orgProvides a detailed, fingerprint-like spectrum that confirms chirality and is used for absolute configuration determination when paired with computational methods. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While low-resolution mass spectrometry (LRMS) provides the nominal molecular weight of a compound, High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of its molecular formula. libretexts.org HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places. libretexts.orgsydney.edu.au This high precision is crucial because the exact mass of a molecule is unique to its specific elemental composition, a consequence of the fact that the masses of individual isotopes are not exact integers (with the exception of Carbon-12). libretexts.orglibretexts.org

For (4S)-7,7-dimethoxy-4-methylhept-2-yne, the molecular formula is C₁₀H₁₈O₂. Using the precise masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value confirms the molecular formula and distinguishes it from other potential formulas that have the same nominal mass.

Molecular FormulaNominal Mass (amu)Calculated Exact Mass (amu)Comment
C₁₀H₁₈O₂170170.13068Target Compound: (4S)-7,7-dimethoxy-4-methylhept-2-yne
C₉H₁₄N₂O170170.11061Distinguishable by HRMS
C₁₁H₂₂O170170.16692Distinguishable by HRMS
C₈H₁₀O₄170170.05791Distinguishable by HRMS

Absolute Configuration Determination Approaches

Confirming that a chiral molecule has the '(S)' or '(R)' configuration requires specific analytical methods that can determine the precise spatial arrangement of atoms.

X-ray Crystallography of Chiral Derivatives

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute configuration. nih.govspringernature.com The technique involves diffracting X-rays off a well-ordered single crystal, which allows for the creation of an electron density map that reveals the precise location of each atom in space. purechemistry.org

However, many organic molecules, particularly those lacking highly polar functional groups or rigid structures like (4S)-7,7-dimethoxy-4-methylhept-2-yne, exist as oils or liquids and are difficult to crystallize directly. americanlaboratory.comnih.gov In such cases, a common strategy is to chemically convert the non-crystalline compound into a solid derivative. This is achieved by reacting the molecule with a chiral derivatizing agent of a known absolute configuration. The resulting product, now a diastereomer, often has a higher propensity to crystallize. Once a suitable crystal is obtained, X-ray analysis can determine the structure of the entire derivative, and since the configuration of the derivatizing agent is known, the absolute configuration of the original molecule can be deduced.

StepDescriptionPurpose
1. DerivatizationReact the target compound (an oil/liquid) with a chiral reagent of known configuration (e.g., camphorsultam dichlorophthalic acid) to form a solid diastereomeric derivative. researchgate.netInduce crystallization and introduce a reference point of known stereochemistry.
2. CrystallizationGrow a high-quality single crystal of the new derivative.Provide a suitable sample for X-ray diffraction.
3. X-ray DiffractionAnalyze the crystal using an X-ray diffractometer.Determine the complete 3D structure of the derivative.
4. Configuration AssignmentKnowing the structure of the derivative and the configuration of the chiral agent, the absolute configuration of the original molecule is unequivocally assigned.Provide definitive proof of the (4S) configuration.

Computational Correlation with Chiroptical Spectroscopy (VCD-DFT)

A powerful alternative to X-ray crystallography, especially for non-crystalline samples, is the combination of experimental VCD spectroscopy with quantum mechanical calculations. americanlaboratory.comnih.gov This approach determines the absolute configuration by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum. spectroscopyeurope.com

The process involves using Density Functional Theory (DFT) to calculate the theoretical VCD spectrum for one of the possible enantiomers, for instance, the (S)-enantiomer of 7,7-dimethoxy-4-methylhept-2-yne. unibe.ch This calculated spectrum is then compared to the experimental VCD spectrum obtained from the actual sample. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is confirmed to be (S). spectroscopyeurope.comamericanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite, (R), configuration. americanlaboratory.com The excellent agreement often found between modern DFT calculations and experimental VCD spectra makes this a highly reliable method for assigning absolute configuration. nih.govunibe.ch

StepMethodologyOutcome
1. Experimental MeasurementAcquire the VCD spectrum of the enantiomerically pure sample in a suitable solvent.An experimental VCD spectrum showing positive and negative absorption bands.
2. Computational ModelingUse Density Functional Theory (DFT) to calculate the theoretical VCD spectrum for a single, assumed enantiomer (e.g., the (S) configuration). unibe.chA predicted VCD spectrum for the chosen enantiomer.
3. Spectral ComparisonOverlay and compare the experimental spectrum with the DFT-calculated spectrum.A visual and statistical comparison of spectral features (band positions, signs, and intensities).
4. Configuration AssignmentIf the spectra match, the assumed configuration is correct. If they are mirror images, the configuration is opposite to the one calculated. americanlaboratory.comUnambiguous assignment of the (4S) absolute configuration.

Chemical Correlation with Known Stereochemical Standards

Chemical correlation is a classical method for determining absolute configuration by relating the unknown compound to a compound of a known stereochemical standard through a series of chemical reactions. libretexts.org The fundamental requirement is that the sequence of reactions must not affect the integrity of the chiral center .

For (4S)-7,7-dimethoxy-4-methylhept-2-yne, a synthetic pathway could be designed to transform the molecule into a well-known chiral compound without breaking any of the bonds to the stereocenter at C4. For example, the alkyne and acetal functionalities, which are distant from the chiral center, could be chemically modified. If the final product is a compound whose absolute configuration is already established in the scientific literature (e.g., (S)-4-methylheptanoic acid), this correlation would provide strong evidence for the (4S) configuration of the starting material. The success of this method hinges on using reliable, well-understood reactions that proceed without racemization or inversion at the stereocenter.

Reaction StepHypothetical TransformationPurpose
1Reduction of the alkyne in (4S)-7,7-dimethoxy-4-methylhept-2-yne to an alkane.Remove the alkyne functionality.
2Hydrolysis of the dimethyl acetal to an aldehyde.Convert the acetal to a different functional group.
3Oxidation of the resulting aldehyde to a carboxylic acid.Form a stable, well-characterized final product.
4ComparisonThe final product, (S)-4-methylheptanoic acid, is compared to an authentic sample of known configuration.If the properties match, the starting material is confirmed as (4S).

Emerging Research Frontiers for 4s 7,7 Dimethoxy 4 Methylhept 2 Yne

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of enantiomerically pure molecules like (4S)-7,7-dimethoxy-4-methylhept-2-yne is a primary focus of modern organic chemistry. nih.govnih.gov Future research will likely concentrate on developing more efficient and sustainable methods for its preparation, moving away from classical, stoichiometric approaches towards catalytic and environmentally benign processes.

Key areas of development include:

Asymmetric Catalysis : The most direct approach to establishing the (S)-stereocenter would involve asymmetric catalysis. nih.govnih.gov This could entail the asymmetric alkylation of a smaller propargyl fragment or the use of chiral catalysts in conjugate addition reactions. The development of novel catalysts that can control the stereochemistry at the C4 position is a significant research avenue. bohrium.comchemrxiv.org

Chiral Pool Synthesis : An alternative strategy involves starting from a readily available chiral precursor. For instance, a derivative of (R)-citronellal could potentially be converted to the target molecule, leveraging the existing stereocenter.

Green Chemistry Approaches : Future synthetic routes will likely aim to improve atom economy, reduce waste, and utilize less hazardous reagents and solvents. This could involve the use of catalytic amounts of reagents instead of stoichiometric ones and exploring solvent-free or aqueous reaction conditions. organic-chemistry.org

A comparison of potential synthetic strategies is outlined in the table below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Asymmetric CatalysisHigh enantioselectivity, catalytic efficiency. bohrium.comchemrxiv.orgCatalyst development and optimization can be time-consuming.
Chiral Pool SynthesisReadily available starting materials, established stereochemistry.May require multiple synthetic steps, potentially lowering overall yield.
BiocatalysisHigh selectivity, mild reaction conditions.Enzyme discovery and engineering for specific substrates.

Exploration of Novel Reactivity Patterns for the Alkyne and Acetal (B89532) Groups

The internal alkyne and dimethyl acetal moieties of (4S)-7,7-dimethoxy-4-methylhept-2-yne offer a rich landscape for chemical transformations. While the individual reactivity of these functional groups is well-established, their combination in a single chiral molecule opens up possibilities for novel and selective reactions.

Alkyne Functionalization : The internal alkyne can undergo a variety of transformations, including partial or full reduction to the corresponding alkene or alkane, cycloaddition reactions to form heterocyclic systems, and metal-catalyzed cross-coupling reactions to introduce further complexity. wikipedia.orgmasterorganicchemistry.comlibretexts.org Research could focus on diastereoselective reactions that are influenced by the existing chiral center.

Acetal as a Latent Aldehyde : The dimethyl acetal serves as a protecting group for an aldehyde. Deprotection under acidic conditions would unmask the aldehyde for subsequent reactions such as Wittig reactions, aldol (B89426) additions, or reductive aminations. The timing of this deprotection in a synthetic sequence is a key strategic consideration.

Tandem Reactions : A significant area of exploration would be the development of tandem reactions that involve both the alkyne and the (deprotected) acetal. For instance, a hydroformylation of the alkyne followed by an intramolecular aldol condensation could lead to the formation of complex cyclic structures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The move towards more automated and continuous processes in chemical synthesis is a major trend. bris.ac.uk Integrating the synthesis of (4S)-7,7-dimethoxy-4-methylhept-2-yne into flow chemistry platforms could offer several advantages over traditional batch synthesis.

FeatureBatch SynthesisFlow Chemistry
Scalability Often requires significant re-optimization for scale-up.More straightforward to scale by running the system for longer.
Safety Handling of hazardous reagents and intermediates can be risky on a large scale.Smaller reaction volumes at any given time can improve safety.
Control Less precise control over reaction parameters like temperature and mixing.Precise control over reaction parameters, leading to better reproducibility.

The modular nature of flow synthesis would also allow for the sequential modification of the molecule, for example, by coupling the alkyne and then deprotecting and reacting the acetal in a continuous process. This approach could be particularly beneficial for creating libraries of derivatives for screening purposes. frontiersin.org

Computational Design of New Catalysts and Chiral Auxiliaries

Computational chemistry has become an indispensable tool in modern catalyst design. chemrxiv.orgchiralpedia.comacs.orgwecomput.com For the synthesis of (4S)-7,7-dimethoxy-4-methylhept-2-yne, computational methods can be employed to:

Screen Potential Catalysts : Virtual screening of catalyst libraries can help identify promising candidates for asymmetric reactions, reducing the need for extensive experimental screening. acs.org

Understand Reaction Mechanisms : Density Functional Theory (DFT) calculations can provide detailed insights into the transition states of catalytic cycles, helping to rationalize and predict stereochemical outcomes. acs.org

Design Novel Chiral Auxiliaries : If a chiral pool approach is used, computational modeling can aid in the design of new chiral auxiliaries that can be used to control the stereochemistry of subsequent reactions.

The use of artificial intelligence and machine learning is also emerging as a powerful tool for predicting reaction outcomes and optimizing reaction conditions. rsc.org

Application as a Chiral Building Block in Materials Science and Supramolecular Chemistry

Chiral molecules are of great interest in materials science due to their ability to induce hierarchical self-assembly and create materials with unique optical and electronic properties. bitapolymer.comscispace.comrsc.orgrsc.org The unique combination of a chiral center and a rigid alkyne unit in (4S)-7,7-dimethoxy-4-methylhept-2-yne makes it an attractive building block for:

Chiral Polymers : Polymerization of the alkyne could lead to the formation of helical polymers. The chirality of the monomer unit could direct the helical sense of the polymer chain. acs.org

Supramolecular Assemblies : The molecule could be functionalized to include recognition motifs that drive self-assembly into well-defined chiral superstructures. acs.orgnih.gov These assemblies could find applications in areas such as chiral sensing and asymmetric catalysis.

Liquid Crystals : The rigid alkyne core and the chiral center could be incorporated into molecules designed to form chiral liquid crystalline phases.

The potential applications are summarized in the table below:

Application AreaPotential Role of (4S)-7,7-dimethoxy-4-methylhept-2-yne
Chiral Polymers As a monomer to create helical polymers with controlled chirality. bitapolymer.comacs.org
Supramolecular Chemistry As a scaffold for creating self-assembling chiral structures. rsc.orgacs.org
Liquid Crystals As a component to induce chiral nematic or smectic phases.
Chiral Recognition As a chiral selector in chromatography or as a component of a chiral sensor.

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